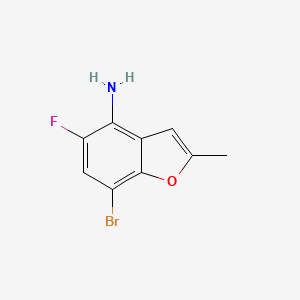![molecular formula C17H20FNO B14801821 (2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)
(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorine atom, which often imparts unique chemical and biological properties. The compound’s structure includes a secondary alcohol group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol typically involves the reduction of corresponding fluorinated precursors. One common method involves the use of dibenzylamine and fluorinated aldehydes or ketones under reductive conditions. The reaction is often carried out in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride, which facilitate the reduction of the carbonyl group to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and selectivity, making them suitable for large-scale production.
化学反应分析
Types of Reactions
(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The compound’s secondary alcohol group can also participate in hydrogen bonding, further modulating its biological activity.
相似化合物的比较
Similar Compounds
- (2S)-2-Dibenzylamino-3-phenylpropionaldehyde
- (S)-N,N-Dibenzylphenylalaninal
- (S)-2-(Dibenzylamino)-3-phenylpropionaldehyde
Uniqueness
(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. This fluorinated compound often exhibits enhanced stability, binding affinity, and selectivity compared to its non-fluorinated analogs.
属性
IUPAC Name |
3-(dibenzylamino)-2-fluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c18-17(14-20)13-19(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17,20H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPELUVFYFBYKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
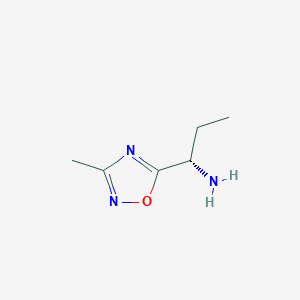
![[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate](/img/structure/B14801748.png)
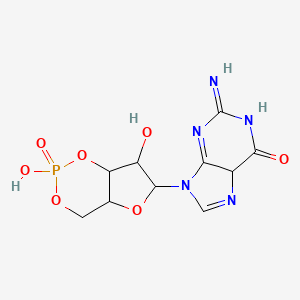
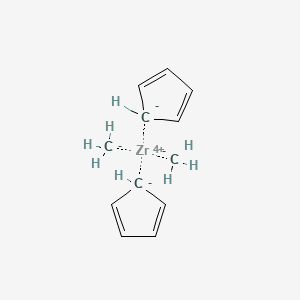
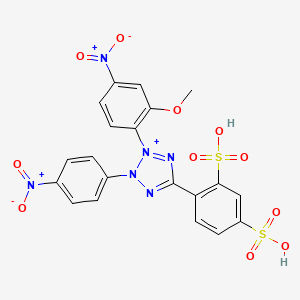
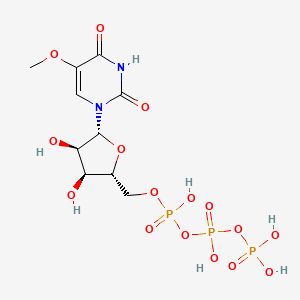
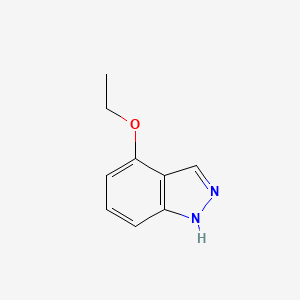
![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B14801786.png)
![6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B14801801.png)
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
![6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine](/img/structure/B14801803.png)
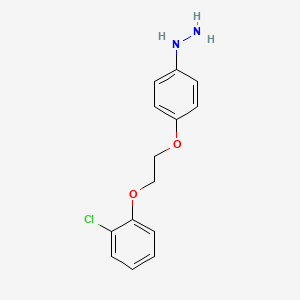
![4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide](/img/structure/B14801815.png)
